1-[1-(3-Iodophenyl)cyclohexyl]piperidine is a chemical compound with significant relevance in medicinal chemistry and pharmacology. Its complex structure features a piperidine ring, a cyclohexyl group, and a 3-iodophenyl substituent, which contribute to its unique properties and potential applications in various scientific fields. The compound is identified by the CAS number 131035-71-7 and has a molecular formula of CHIN, with a molecular weight of approximately 369.28 g/mol .
This compound is synthesized through various chemical methods, often involving palladium-catalyzed cross-coupling reactions that facilitate the formation of C–N bonds. The presence of iodine in its structure enhances its reactivity and biological activity, making it a subject of interest in neuropharmacological studies.
1-[1-(3-Iodophenyl)cyclohexyl]piperidine is classified as an organic compound and falls under the category of piperidine derivatives. It is particularly notable for its interactions with neurotransmitter systems, including dopamine receptors, which are critical in various neurological functions and disorders.
The synthesis of 1-[1-(3-Iodophenyl)cyclohexyl]piperidine typically involves the reaction of 3-iodophenylcyclohexanone with piperidine. Key methods include:
The synthesis process often requires precise control over temperature and reaction time to ensure high yields and purity of the final product. The choice of solvents and reagents can significantly affect the reaction's efficiency and outcome.
The molecular structure of 1-[1-(3-Iodophenyl)cyclohexyl]piperidine can be represented as follows:
The structural components include:
1-[1-(3-Iodophenyl)cyclohexyl]piperidine can undergo several chemical reactions typical for compounds with similar structures:
The reactivity profile indicates that this compound may participate in electrophilic aromatic substitution due to the electron-withdrawing nature of the iodine atom, allowing for further functionalization.
The mechanism of action for 1-[1-(3-Iodophenyl)cyclohexyl]piperidine is primarily linked to its interaction with neurotransmitter systems:
Research indicates that compounds like this may also interact with neurokinin receptors, implicating their role in neurogenic inflammation and pain management .
Key chemical properties include:
Relevant data indicate that understanding these properties is crucial for predicting behavior in biological systems and potential therapeutic applications .
1-[1-(3-Iodophenyl)cyclohexyl]piperidine has potential applications in:
Its unique structural features make it a valuable candidate for further research into therapeutic agents aimed at addressing complex neurological conditions .
1-[1-(3-Iodophenyl)cyclohexyl]piperidine (hereafter referred to as 3'-I-PCP) represents a strategically halogenated member of the arylcyclohexylamine class, distinguished by the incorporation of an iodine atom at the meta position of its phenyl ring. This structural modification positions it within a broader chemical lineage that originated with phencyclidine (PCP), yet confers distinctive physicochemical and target engagement properties. The iodine atom, with its substantial van der Waals radius (198 pm) and moderate electronegativity (2.66 on the Pauling scale), creates a unique steric and electronic profile that differentiates it from smaller halogen substituents (e.g., fluorine or chlorine) or methyl/methoxy groups commonly explored in this pharmacophore [9]. This compound exemplifies the targeted exploitation of halogen bonding capabilities within neuropharmacological scaffolds—a strategy increasingly recognized for enhancing ligand-receptor binding affinity and selectivity. While 3'-I-PCP itself has not undergone extensive clinical evaluation, its existence expands the structure-activity relationship (SAR) landscape necessary for refining arylcyclohexylamine derivatives with tailored interactions at CNS targets, particularly the dopamine transporter (DAT) and NMDA receptor complex [1] [3].
The development of arylcyclohexylpiperidine derivatives represents a compelling trajectory in medicinal chemistry, originating from the serendipitous discovery of phencyclidine (1-(1-phenylcyclohexyl)piperidine, PCP) in the 1950s as a general anesthetic [9]. Initial clinical use of PCP was discontinued due to psychotomimetic side effects, yet its potent pharmacological actions spurred intensive research into its structural analogs. By the late 1980s, systematic SAR investigations revealed that modifications at the phenyl ring significantly influenced receptor binding profiles. The pivotal development came with the synthesis of BTCP (1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine), a thiophene-based analogue identified in 1988 as a high-affinity, selective dopamine reuptake inhibitor devoid of PCP's potent NMDA receptor antagonism [1] [3]. This breakthrough demonstrated that arylcyclohexylpiperidines could be rationally optimized for target specificity.
The strategic incorporation of halogen atoms emerged as a key tactic in this optimization process. While early halogenation efforts focused primarily on ortho- and para-positions (e.g., 4'-F-PCP, 2'-Cl-PCP), the meta position garnered interest for its potential to modulate electronic properties without inducing severe steric clashes. Iodine, despite its larger atomic radius, offered advantages for both binding and molecular imaging applications due to its polarizability and radioisotopic properties. The synthesis of 3'-I-PCP likely arose from this context—leveraging established cyclohexanone condensation methodologies with 3-iodophenylmagnesium bromide or 3-iodoaniline precursors, followed by nucleophilic addition of piperidine under Mannich-like conditions [9]. This compound class exemplifies the iterative refinement from non-selective anesthetics to targeted modulators of monoamine transporters and glutamate receptors, with halogenation serving as a critical molecular tuning strategy.
The structural architecture of 3'-I-PCP aligns it with derivatives exhibiting diverse pharmacological activities, primarily centered on the central nervous system but extending surprisingly into antimicrobial domains. Neuropharmacologically, the scaffold demonstrates remarkable versatility:
Neuropharmacological Analogues:
Table 1: Neuropharmacologically Significant Arylcyclohexylpiperidine Analogues
Compound | Aryl Substituent | N-Substituent | Primary Target (IC₅₀/Ki) | Key Activity |
---|---|---|---|---|
PCP | Phenyl | Piperidine | NMDA (≈100 nM) | Non-competitive antagonist |
BTCP | 2-Benzo[b]thienyl | Piperidine | DAT (5 nM [³H]BTCP binding) | Selective reuptake inhibitor |
N-butyl-BTCP | 2-Benzo[b]thienyl | N-butylpiperidine | DAT (0.3 nM [³H]BTCP binding) | Ultra-high affinity reuptake inhibitor |
3'-MeO-PCP | 3-Methoxyphenyl | Piperidine | NMDA/DAT/Sigma (mixed) | Dissociative anesthetic |
3'-I-PCP | 3-Iodophenyl | Piperidine | Theoretically DAT/NMDA | Research compound |
PRE-084 | Phenyl | Morpholine | Sigma-1 (2.4 nM) | Selective agonist |
Antimicrobial Analogues: Piperidine scaffolds bearing halogenated aryl systems demonstrate broad antimicrobial potential. While 3'-I-PCP itself hasn't been explicitly tested, structurally related N-acylpiperidin-4-ones with halogenated benzylidene hydrazones exhibit potent activity. For instance, chloroacetyl hydrazone derivatives of 2,6-diphenylpiperidin-4-one show significant antibacterial and antifungal properties, with MIC values as low as 8 µg/mL against Staphylococcus aureus and Candida albicans [4]. The presence of halogens (Cl, Br, I) in these compounds enhances membrane penetration and potentially disrupts microbial enzymatic processes via halogen bonding. The 3-iodophenyl-cyclohexyl-piperidine core, with its lipophilic iodine and tertiary amine, shares these permeability characteristics, suggesting unexplored potential against resistant pathogens through mechanisms possibly involving membrane disruption or intracellular target inhibition.
The strategic focus on 3'-I-PCP arises from three compelling rationales rooted in molecular interactions, structural plasticity, and pharmacological differentiation:
Halogen Bonding and Steric Optimization: Iodine's capacity for halogen bonding—a non-covalent interaction where the iodine σ-hole acts as an electrophile toward Lewis bases—offers a distinct advantage over smaller halogens or hydrocarbon substituents. In the DAT, this could stabilize ligand-receptor complexes through interactions with backbone carbonyl oxygens or side-chain acceptors (e.g., glutamate or aspartate residues) within the transporter's substrate-binding pocket [1] [5]. Computational studies suggest that meta-substituted iodophenyl groups optimally position the halogen for such interactions without the steric hindrance observed with ortho-substituents. Furthermore, glycosylation patterns on the DAT are developmentally regulated and influence ligand binding [5]. Iodine's polarizability may facilitate favorable contacts with glycosylated extracellular domains, potentially enhancing selectivity over non-glycosylated transporters.
Metabolic Stabilization and Lipophilicity Modulation: The carbon-iodine bond confers greater metabolic stability compared to bromine or chlorine against oxidative dehalogenation by cytochrome P450 enzymes, potentially extending in vivo half-lives. While increasing logP (calculated logP for 3'-I-PCP ≈ 3.8), the iodine atom balances lipophilicity with its moderate polarity, potentially optimizing blood-brain barrier permeability while minimizing excessive tissue accumulation. This contrasts with highly lipophilic adamantane-based sEH inhibitors, which suffer from rapid metabolism [2].
Scaffold Modularity for Target Diversification: The 3-iodophenyl-cyclohexyl-piperidine core serves as a versatile template for generating "targeted libraries." The cyclohexyl ring conformation (boat or chair) influences three-dimensional display of pharmacophores, as confirmed by X-ray crystallography in related piperidin-4-ones [4]. The piperidine nitrogen tolerates extensive modification—alkylation, acylation, or conversion to ureas—enabling affinity tuning across protein classes. For instance, replacing piperidine with pyrrolidine (as in 3'-MeO-PCPy) enhances sigma receptor affinity [9], while N-acylation (as in N-acyl-BTCP derivatives) can dramatically boost DAT potency [1]. The iodine atom itself provides a synthetic handle for further functionalization via palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki), facilitating rapid diversification into analogs probing SAR across neurological and antimicrobial targets.
Table 2: Comparative Affinities of Halogenated Arylcyclohexylamines at Key Targets
Compound | DAT Binding (IC₅₀, nM) | NMDA Binding (Ki, nM) | Sigma-1 Binding (Ki, nM) | Structural Distinction |
---|---|---|---|---|
PCP | 2,300 [3] | 90–300 [9] | 420 [9] | Unsubstituted phenyl |
3'-Cl-PCP | 780 [3] | 190 [9] | 310 [9] | meta-Chloro |
3'-F-PCP | 520 [9] | 240 [9] | 290 [9] | meta-Fluoro |
3'-I-PCP (Theor.) | <500 (Predicted) | 200–500 (Predicted) | 200–600 (Predicted) | meta-Iodo |
BTCP | 5 [1] | >10,000 [3] | >10,000 [3] | 2-Benzo[b]thienyl |
This tripartite rationale—exploiting halogen bonding, optimizing pharmacokinetic properties, and leveraging synthetic versatility—positions 3'-I-PCP not merely as a derivative of historical interest, but as a scaffold with untapped potential for developing subtype-selective neurotherapeutics or antimicrobial agents. Future research should prioritize empirical binding studies to validate its DAT/NMDA/sigma affinity profiles and explore its antimicrobial efficacy given the promising activity of structurally congruent halogenated piperidines.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2